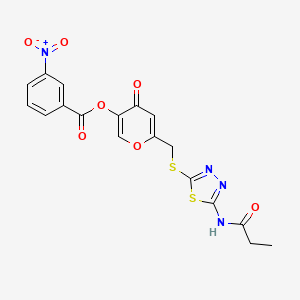

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate

説明

特性

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O7S2/c1-2-15(24)19-17-20-21-18(31-17)30-9-12-7-13(23)14(8-28-12)29-16(25)10-4-3-5-11(6-10)22(26)27/h3-8H,2,9H2,1H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSHYTWZNODAQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate is a complex organic compound notable for its unique structural features and potential therapeutic applications. This compound integrates a pyran ring, a thiadiazole moiety, and a nitrobenzoate group, which contribute to its diverse biological activities. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 461.5 g/mol. The structural components include:

| Structural Feature | Description |

|---|---|

| Pyran Ring | A six-membered ring containing one oxygen atom, contributing to the compound's stability and reactivity. |

| Thiadiazole Moiety | A five-membered ring containing sulfur and nitrogen, known for its biological activity, particularly in antimicrobial and anticancer properties. |

| Nitrobenzoate Group | An ester functionality that enhances solubility and bioactivity. |

The biological activity of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress by increasing ROS levels, which can lead to cell death in pathogens.

- Binding Affinity : Interaction studies indicate that the compound binds to various biological targets, suggesting a potential role as an allosteric modulator.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that derivatives of thiadiazole exhibit significant antimicrobial properties against various pathogens. The presence of the thiadiazole ring is crucial for this activity.

Cytotoxicity

The compound has shown promising cytotoxic effects against cancer cell lines. For instance, it was evaluated using the MTT assay against human promyelocytic leukemia HL-60 cells, demonstrating effective inhibition of cell viability.

Case Study: Antiparasitic Activity

In a recent study focusing on compounds with similar structures, derivatives showed efficacy against parasites causing tropical diseases such as malaria and leishmaniasis. The mechanism involved disrupting thiol redox metabolism, leading to increased oxidative stress within the parasites .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity:

| Compound | Biological Activity | EC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Anticancer | <10 | Exhibits high selectivity against cancer cells. |

| Compound B | Antimicrobial | <5 | Effective against Gram-positive bacteria. |

| 4-Oxo Compound | Cytotoxic | <15 | Promising results in leukemia cell lines. |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The provided evidence describes two compounds with partial structural overlap:

Compound 11a/11b (Molecules, 2012): 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran derivatives with malononitrile or ethyl cyanoacetate substituents .

Compound 3 (Molbank, 2012): A thiazolopyrimidine derivative with dichlorophenyl and pyrazole substituents .

Functional Group Impact on Properties

- Thiadiazole vs.

- Nitrobenzoate vs. Cyano Groups: The electron-withdrawing nitro group in the target compound could improve stability under acidic conditions compared to the cyano groups in 11a/11b, which are prone to hydrolysis .

- Synthetic Complexity : Compound 3’s multi-component synthesis contrasts with the simpler reflux method for 11a/11b , suggesting the target compound’s synthesis may require specialized conditions for thiadiazole incorporation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。